(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one

Description

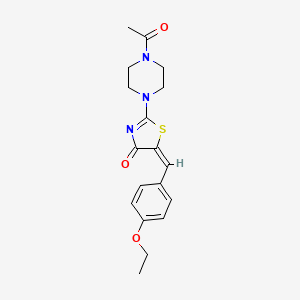

The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one family, a scaffold renowned for its diverse bioactivity. Key structural features include:

- Thiazol-4(5H)-one core: A five-membered heterocyclic ring with sulfur and nitrogen atoms, critical for electronic interactions and hydrogen bonding .

- 4-Acetylpiperazinyl group at position 2: The acetylated piperazine reduces basicity, which may influence pharmacokinetics and target binding compared to non-acetylated piperazines .

This compound’s stereochemistry (E-configuration) and substituent arrangement position it as a candidate for antimicrobial, antifungal, and enzyme inhibition studies.

Properties

IUPAC Name |

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-3-24-15-6-4-14(5-7-15)12-16-17(23)19-18(25-16)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVGGJNTLSSCID-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Structural Overview

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Thiazole derivatives often exhibit a range of biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Thiazole compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and 11β-hydroxysteroid dehydrogenase (11β-HSD). For example, related thiazole derivatives have shown significant AChE inhibitory activity, with IC50 values in the nanomolar range, indicating potential for treating neurodegenerative diseases like Alzheimer's disease .

- Antitumor Activity : Thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that modifications on the thiazole ring can enhance antiproliferative activity against tumor cells, making them candidates for cancer therapy .

3.1 Anticancer Activity

Recent studies have evaluated the anticancer properties of thiazole derivatives similar to this compound. For instance, compounds featuring the thiazole moiety exhibited significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

3.2 Enzyme Inhibition

Inhibition studies have shown that thiazole derivatives can effectively inhibit key enzymes involved in metabolic regulation and neurotransmission:

- Acetylcholinesterase Inhibition : Compounds similar to this compound were found to inhibit AChE with IC50 values as low as 0.30 µM, indicating strong potential for treating Alzheimer's disease .

- 11β-HSD Inhibition : Related thiazoles have been shown to inhibit the activity of 11β-HSD1, an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes. One study reported over 50% inhibition at a concentration of 10 µM .

4. Research Findings

Research has consistently highlighted the diverse pharmacological profiles of thiazole derivatives:

- Antimicrobial Activity : Some thiazoles exhibit antimicrobial properties, suggesting potential applications in treating infections .

- Antioxidant Properties : Certain derivatives have shown antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one exhibit significant anticancer properties. For instance, a series of thiazolidinone derivatives were evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including Huh7, Caco2, and MDA-MB 231. The results demonstrated that certain derivatives could effectively inhibit the growth of these cancer cells, suggesting potential applications in cancer therapy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3 | Huh7 | 500 |

| 3 | Caco2 | 500 |

| 5 | MDA-MB 231 | 500 |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, thiazole derivatives have been identified as inhibitors of DYRK1A, a kinase implicated in various neurological disorders. The evaluation of these compounds revealed promising inhibitory activity, paving the way for their potential use in treating conditions such as Alzheimer's disease .

Antimicrobial Properties

The thiazole scaffold has been associated with antimicrobial activity. Research indicates that derivatives containing the thiazole ring can inhibit the growth of various bacterial strains. This property makes them candidates for developing new antimicrobial agents .

Case Study 1: DYRK1A Inhibition

In a recent study focusing on the synthesis and biological evaluation of thiazole derivatives, several compounds were tested for their ability to inhibit DYRK1A. Among them, this compound showed significant inhibition with an IC50 value comparable to known inhibitors like harmine .

Case Study 2: Anticancer Screening

A library of thiazole derivatives was screened against multiple cancer cell lines to assess their anticancer potential. Notably, this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

Table 1 summarizes key structural analogs and their substituents:

Key Observations :

- Configuration : The E-isomer is prevalent in antimicrobial agents (e.g., ), while Z-isomers show enhanced tyrosinase inhibition .

- Substituent Position : Electron-withdrawing groups (e.g., nitro at position 3 in ) improve antibacterial activity, whereas electron-donating groups (e.g., 4-ethoxy in the target compound) may enhance bioavailability .

- Heterocyclic Moieties : Piperazine derivatives (e.g., ) exhibit broader target engagement than piperidine or morpholine analogs .

Antimicrobial and Antifungal Activity

- Nitro-Substituted Analogs : (E)-5-(3-nitrobenzylidene) derivatives demonstrated potent activity against E. coli (MIC: 2 µg/mL), outperforming gentamycin .

Enzyme Inhibition

- Tyrosinase Inhibition: Z-configured compounds like (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one exhibited 106-fold higher activity than kojic acid . The target compound’s E-configuration may limit efficacy in this context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.